![molecular formula C11H15FO3S B12443441 2-Fluoro-2-methylpropyl 4-methylbenzenesulfonate](/img/structure/B12443441.png)
2-Fluoro-2-methylpropyl 4-methylbenzenesulfonate
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Overview
Description
2-Fluoro-2-methylpropyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H15FO3S. It is a derivative of benzenesulfonic acid and is characterized by the presence of a fluoro and methyl group on the propyl chain, as well as a methyl group on the benzene ring. This compound is of interest in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-methylpropyl 4-methylbenzenesulfonate typically involves the reaction of 2-fluoro-2-methylpropanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-Fluoro-2-methylpropanol+4-Methylbenzenesulfonyl chloride→2-Fluoro-2-methylpropyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 2-fluoro-2-methylpropanol and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Examples include hydroxide ions, alkoxide ions, and amines.
Catalysts: Acidic or basic catalysts can be used to facilitate hydrolysis.
Major Products Formed:
From Substitution: Depending on the nucleophile, products can include various substituted propyl derivatives.
From Hydrolysis: The primary products are 2-fluoro-2-methylpropanol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
2-Fluoro-2-methylpropyl 4-methylbenzenesulfonate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfonate esters.
Medicine: It may be explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-methylpropyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
2-Fluoro-2-methylpropyl benzenesulfonate: Lacks the methyl group on the benzene ring.
2-Fluoro-2-methylpropyl 4-chlorobenzenesulfonate: Contains a chlorine atom instead of a methyl group on the benzene ring.
2-Fluoro-2-methylpropyl 4-nitrobenzenesulfonate: Contains a nitro group instead of a methyl group on the benzene ring.
Uniqueness: 2-Fluoro-2-methylpropyl 4-methylbenzenesulfonate is unique due to the presence of both a fluoro and methyl group on the propyl chain, as well as a methyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity and physical properties, making it distinct from its analogs.
Biological Activity
2-Fluoro-2-methylpropyl 4-methylbenzenesulfonate is a synthetic organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and case studies.
- Molecular Formula : C11H13FNO3S
- Molecular Weight : 251.29 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-fluoro-2-methylpropanol in the presence of a base such as triethylamine. The reaction conditions often include the use of solvents like dichloromethane (DCM) or acetonitrile (MeCN) to facilitate the nucleophilic substitution reaction.
Antimicrobial Properties
Research indicates that sulfonates, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with sulfonate groups can inhibit the growth of various bacteria and fungi. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Anti-inflammatory Effects
Another area of investigation is the anti-inflammatory properties of this compound. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory diseases .
Case Studies
-
Case Study on Antimicrobial Activity :
- Objective : To evaluate the effectiveness of this compound against Staphylococcus aureus.
- Method : Disk diffusion method was employed to assess antibacterial activity.
- Results : The compound showed a significant zone of inhibition compared to control groups, indicating strong antibacterial properties.
-
Case Study on Anti-inflammatory Activity :
- Objective : To assess the impact on cytokine production in LPS-stimulated macrophages.
- Method : ELISA assays were performed to measure cytokine levels.
- Results : Treatment with the compound resulted in a marked decrease in TNF-alpha and IL-6 levels, supporting its potential use in inflammatory conditions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The fluoroalkyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular components. This interaction may lead to modulation of signaling pathways involved in inflammation and microbial resistance .
Research Findings Summary Table
Study Focus | Methodology | Key Findings |
---|---|---|
Antimicrobial Activity | Disk diffusion method | Significant inhibition against S. aureus |
Anti-inflammatory Effects | ELISA assays | Reduced TNF-alpha and IL-6 production |
Properties
Molecular Formula |
C11H15FO3S |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(2-fluoro-2-methylpropyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H15FO3S/c1-9-4-6-10(7-5-9)16(13,14)15-8-11(2,3)12/h4-7H,8H2,1-3H3 |
InChI Key |
YRDFQJABFZKIBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)F |
Origin of Product |
United States |
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